3,3'-[1,3-Phenylenebis(methyleneoxy)]dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[1,3-Phenylenebis(methyleneoxy)]dibenzonitrile is an organic compound characterized by the presence of two benzonitrile groups connected through a 1,3-phenylenebis(methyleneoxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,3-Phenylenebis(methyleneoxy)]dibenzonitrile typically involves the reaction of 1,3-phenylenebis(methyleneoxy)dibenzaldehyde with appropriate nitrile sources under controlled conditions. One common method involves the use of a Schiff-base reaction, where 1,3-phenylenebis(methyleneoxy)dibenzaldehyde reacts with a nitrile compound in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,3-Phenylenebis(methyleneoxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3,3’-[1,3-Phenylenebis(methyleneoxy)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3,3’-[1,3-Phenylenebis(methyleneoxy)]dibenzonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, its nitrile groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile
- 3,3’-[1,2-Phenylenebis(methyleneoxy)]dibenzonitrile
Uniqueness
3,3’-[1,3-Phenylenebis(methyleneoxy)]dibenzonitrile is unique due to its specific 1,3-phenylenebis(methyleneoxy) linkage, which imparts distinct chemical and physical properties compared to its 1,2- and 1,4- analogs. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
61947-43-1 |
---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[[3-[(3-cyanophenoxy)methyl]phenyl]methoxy]benzonitrile |
InChI |
InChI=1S/C22H16N2O2/c23-13-17-4-2-8-21(11-17)25-15-19-6-1-7-20(10-19)16-26-22-9-3-5-18(12-22)14-24/h1-12H,15-16H2 |
InChI Key |
HNFKAPDSHUYOQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=CC=CC(=C2)C#N)COC3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.